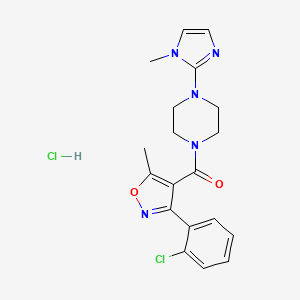

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule combining an isoxazole ring substituted with a 2-chlorophenyl group and a methyl group, linked via a methanone bridge to a piperazine ring bearing a 1-methylimidazole moiety. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2.ClH/c1-13-16(17(22-27-13)14-5-3-4-6-15(14)20)18(26)24-9-11-25(12-10-24)19-21-7-8-23(19)2;/h3-8H,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCMIWFXEWNSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=CN4C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with the CAS number 2034614-18-9, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, antimicrobial efficacy, and cytotoxicity profiles.

The molecular formula of the compound is , with a molecular weight of 432.9 g/mol. The structure features a chlorophenyl group, an isoxazole moiety, and a piperazine ring, which are known to contribute to diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related isoxazole derivatives. For example, compounds with similar structures have shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for effective compounds typically range from 0.25 µg/mL to 8 µg/mL against MRSA .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | ≤0.25 | MRSA |

| Compound B | 8 | MRSA |

| Compound C | ≤0.25 | C. neoformans |

Cytotoxicity and Selectivity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The compound has been assessed for cytotoxic effects on human cell lines such as HEK293. In preliminary findings, it exhibited low cytotoxicity at concentrations up to 32 µg/mL, suggesting a favorable selectivity index for further development .

Table 2: Cytotoxicity Profile

| Compound | Cytotoxic Concentration (µg/mL) | Hemolytic Activity |

|---|---|---|

| Compound A | >32 | None |

| Compound B | >32 | None |

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of new compounds. The presence of halogen substitutions on the phenyl ring and specific functional groups on the isoxazole and piperazine moieties significantly influence the antimicrobial potency and selectivity of these compounds . For instance, modifications in the piperazine structure can enhance binding affinity to bacterial targets.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated a series of isoxazole derivatives against MRSA, revealing that specific substitutions led to enhanced activity with MIC values as low as 0.25 µg/mL in some derivatives .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various isoxazole derivatives on HEK293 cells, identifying several compounds with low toxicity profiles while maintaining antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole- and Imidazole-Containing Analogues

The target compound shares structural motifs with compounds in and , though none are direct analogs:

- Compound 4 (): Features a thiazole core with chlorophenyl and fluorophenyl substituents.

- C1/C2 (): Imidazole derivatives with benzothiophene and dimethylamino groups.

Functional Group Analysis

Key Differences :

- The target compound’s piperazine-imidazole moiety may enhance binding to amine receptors (e.g., serotonin or dopamine receptors), whereas Compound 4’s fluorophenyl groups could favor interactions with hydrophobic enzyme pockets .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.